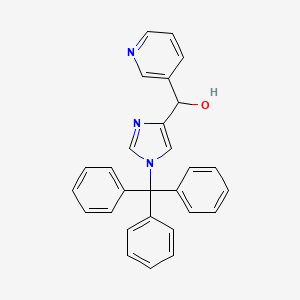
Magnesium25
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium-25 is a stable isotope of magnesium, which is an alkaline earth metal with the atomic number 12. Magnesium-25 constitutes about 10% of naturally occurring magnesium. It is characterized by having 12 protons and 13 neutrons in its nucleus.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Magnesium-25 can be isolated through the fractional distillation of magnesium isotopes. This process involves the separation of isotopes based on their slight differences in mass. Another method includes the use of gas centrifuges, which exploit the mass differences to separate isotopes.
Industrial Production Methods: Magnesium is primarily produced through the electrolysis of molten magnesium chloride, which is derived from seawater or brine. The Pidgeon process is another method where magnesium oxide is reduced using ferrosilicon at high temperatures to produce magnesium metal .
Types of Reactions:
- Magnesium-25 reacts with oxygen to form magnesium oxide. This reaction is highly exothermic and produces a bright white flame.
Oxidation: 2Mg+O2→2MgO
Reduction: Magnesium-25 can be reduced from its oxide form using reducing agents like ferrosilicon.
Magnesium-25 can undergo substitution reactions with halogens to form magnesium halides.Substitution: Mg+Cl2→MgCl2
Common Reagents and Conditions:
Oxygen: For oxidation reactions.
Ferrosilicon: For reduction reactions.
Halogens (e.g., chlorine): For substitution reactions.
Major Products:
Magnesium Oxide (MgO): Formed during oxidation.
Magnesium Halides (e.g., MgCl₂): Formed during substitution reactions.
Aplicaciones Científicas De Investigación
Magnesium-25 has several applications in scientific research:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Magnesium-25 is used as a tracer in NMR spectroscopy due to its nuclear spin properties.
Biological Studies: It is used to study magnesium metabolism in biological systems.
Medical Imaging: Magnesium-25 can be used in certain types of medical imaging to trace magnesium distribution in the body.
Material Science: It is used in the development of high-performance magnesium alloys for aerospace and automotive industries
Mecanismo De Acción
Magnesium-25 exerts its effects primarily through its role as a cofactor in various enzymatic reactions. It stabilizes the structure of enzymes and is involved in the activation of adenosine triphosphate (ATP), which is crucial for energy transfer in cells. Magnesium ions also play a role in the regulation of ion channels and neurotransmitter release in the nervous system .
Comparación Con Compuestos Similares
Magnesium-24: Constitutes about 79% of naturally occurring magnesium. It is the most abundant isotope and is used in similar applications as magnesium-25.
Magnesium-26: Constitutes about 11% of naturally occurring magnesium. It is also used in scientific research and industrial applications.
Uniqueness of Magnesium-25: Magnesium-25 is unique due to its nuclear spin, which makes it particularly useful in NMR spectroscopy. This property is not shared by magnesium-24 and magnesium-26, making magnesium-25 valuable for specific scientific applications .
Propiedades
Número CAS |
14304-84-8 |
|---|---|
Fórmula molecular |
C4H6Cl2N2Pd |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[6-Chloro-3-(2,3-dimethylanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173972.png)
![2-[3-(3,5-Dimethylanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173973.png)
![3-[3-(3,5-Dimethylanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173974.png)
![3-[3-(3-Chloro-2-methylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173978.png)
![4-[6-Chloro-3-(3-chloro-2-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173980.png)
![4-[3-(3-Chloro-2-methylanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173981.png)
![4-[3-(3-Chloroanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173984.png)
![4-[3-(3-Chloroanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1173986.png)

![6-chloro-N-(3-chlorophenyl)-2-(2-furyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1173991.png)
![6-chloro-N-(3-chlorophenyl)-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1173993.png)
